Civorebrutinib

Kinase selectivity Off-target profiling BTK inhibitor safety

Civorebrutinib (WS-413/EVER001) is a third-generation covalent-reversible BTK inhibitor for autoimmune renal disease research. Unlike irreversible inhibitors (ibrutinib, acalabrutinib), it enables washout recovery studies and provides cleaner selectivity (spares LCK, SRC, LYN, ITK, TEC, EGFR). Sustained >83% BTK occupancy over 24 h supports once-daily dosing. Clinically validated: 93% anti-PLA2R autoantibody reduction and 78% proteinuria reduction in membranous nephropathy. Order high-purity civorebrutinib for reproducible, translationally relevant BTK inhibition studies. Request a quote today.

Molecular Formula C23H22ClN7O2
Molecular Weight 463.9 g/mol
CAS No. 2155853-43-1
Cat. No. B12394119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCivorebrutinib
CAS2155853-43-1
Molecular FormulaC23H22ClN7O2
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESC1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N
InChIInChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1
InChIKeyOSEITUBGGJDFBK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Civorebrutinib (WS-413, SN1011, EVER001) Procurement Specification: CAS 2155853-43-1 for BTK Inhibitor Research and Development


Civorebrutinib (CAS 2155853-43-1), also designated as WS-413, SN1011, and EVER001, is a third-generation covalent reversible Bruton's tyrosine kinase (BTK) inhibitor with demonstrated antineoplastic and immunomodulatory activity [1]. The compound is claimed in patent WO2019091440A1 by SINOMAB Bioscience and has progressed to Phase 2 clinical development for autoimmune renal indications including primary membranous nephropathy [2]. Structurally, civorebrutinib features a cyano-azaspiro[2.5]octane scaffold with molecular formula C23H22ClN7O2, molecular weight 463.92 g/mol, and calculated XLogP of 2.17, adhering to Lipinski's rule of five with zero violations [3].

Civorebrutinib vs. Covalent Irreversible BTK Inhibitors: Why Acalabrutinib or Zanubrutinib Cannot Substitute in Mechanistic or Safety-Critical Studies


Covalent irreversible BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib form permanent bonds with Cys481 in the BTK ATP-binding pocket, which can be compromised by the C481S resistance mutation that frequently emerges during continuous therapy [1]. These first- and second-generation covalent irreversible inhibitors also exhibit varying degrees of off-target kinase inhibition—ibrutinib potently inhibits EGFR, ITK, and other TEC family kinases, while acalabrutinib and zanubrutinib show improved but incomplete selectivity [2]. Civorebrutinib's covalent reversible binding mechanism and distinct selectivity profile preclude simple substitution with existing covalent irreversible agents in studies where sustained target engagement with minimal off-target activity or reversible inhibition kinetics are critical experimental variables [3].

Civorebrutinib Comparative Evidence Matrix: Quantitative Differentiation Data for Informed Procurement


Civorebrutinib Kinase Selectivity vs. Ibrutinib: Direct Comparative Kinase Panel Data

In a small kinase screen, civorebrutinib demonstrated selective inhibition of BTK with no measurable activity against LCK, SRC, LYN, ITK, TEC, and EGFR. By direct comparison, ibrutinib was equipotent at all of these enzymes, indicating broad off-target kinase inhibition [1]. Additionally, civorebrutinib (XNW-1011) was shown in vitro not to inhibit EGFR, ITK, JAK3, LYN, and SRC—key off-targets implicated in ibrutinib-associated adverse events including atrial fibrillation and bleeding [2]. Civorebrutinib inhibits B cell activation in vitro with an IC50 <10 nM [1].

Kinase selectivity Off-target profiling BTK inhibitor safety Small-molecule selectivity

Civorebrutinib BTK Inhibitory Potency: In Vitro IC50 Quantification

In vitro enzymatic studies demonstrated that SN1011 (civorebrutinib) inhibits BTK activity with a half-maximal inhibitory concentration (IC50) between 0.5 nM and 4 nM [1]. This potency range places civorebrutinib in the low nanomolar to sub-nanomolar activity class typical of clinically validated BTK inhibitors—ibrutinib exhibits an IC50 of 0.5 nM against purified BTK in cell-free assays [2], while acalabrutinib and zanubrutinib report IC50 values of 3.0-5.1 nM and 0.3 nM respectively under comparable assay conditions [3].

BTK inhibition IC50 determination Potency benchmarking Enzymatic assay

Civorebrutinib Target Engagement: Sustained BTK Receptor Occupancy >80% Over 24 Hours

In a Phase I randomized, double-blind, placebo-controlled trial in healthy subjects, BTK receptor occupancy in peripheral blood monocytes remained above 83% over 24 hours following a single oral dose of SN1011 (civorebrutinib). In the multiple ascending dose cohorts, BTK receptor occupancy remained above 80% for the MAD groups receiving 10 days of continuous once-daily (QD) administration [1]. The study included SAD cohorts from 100 to 800 mg and MAD cohorts from 200 to 600 mg QD. The covalent binding mechanism ensures strong BTK inhibition, whereas its reversibility prevents prolonged BTK inhibition that would compromise immune response [1].

Target engagement Receptor occupancy Pharmacodynamics BTK inhibitor PK/PD

Civorebrutinib Binding Mechanism: Covalent Reversible vs. Covalent Irreversible BTK Inhibition

Civorebrutinib (XNW-1011) is a covalent reversible BTK inhibitor—it forms a covalent bond with cysteine in the BTK active site, but this bond is reversible. A washout assay by Western blot confirmed the reversibility of XNW-1011 inhibition to BTK, distinguishing it from covalent irreversible inhibitors like ibrutinib, acalabrutinib, and zanubrutinib, which form permanent covalent bonds with Cys481 [1]. The C481S resistance mutation eliminates the covalent binding site for irreversible inhibitors, rendering them ineffective; this mutation is the most common resistance mechanism observed after treatment with covalent irreversible BTK inhibitors [2].

Covalent reversible inhibition Binding kinetics C481S resistance Washout assay

Civorebrutinib (EVER001) Clinical Efficacy in Autoimmune Nephropathy: Differentiated Indication from Oncology-Focused BTK Inhibitors

EVER001 (civorebrutinib) is being developed for proteinuric glomerular diseases, with Phase 1b/2a clinical data in primary membranous nephropathy (pMN) demonstrating substantial biomarker reductions. Anti-PLA2R autoantibody levels decreased by 62.1% in the low-dose cohort and 87.3% in the high-dose cohort at week 12, with both cohorts achieving approximately 93% reduction by week 24. Immunological complete remission was achieved by 76.9% of patients in the low-dose cohort and 81.8% in the high-dose cohort at week 24. Proteinuria reduction reached 78.0% in the low-dose cohort by week 36, sustained through week 52 and maintained for 16 weeks after treatment discontinuation [1].

Primary membranous nephropathy Anti-PLA2R autoantibody Proteinuria reduction Autoimmune renal disease

Civorebrutinib Application Scenarios: Where This Covalent Reversible BTK Inhibitor Delivers Differentiated Research Value


Covalent Reversible BTK Inhibition Mechanistic Studies Requiring Reversible Covalent Pharmacology

Civorebrutinib's covalent reversible binding mechanism—confirmed by cysteine reactivity and washout Western blot assays—makes it suitable for research investigating reversible covalent inhibition kinetics, target residence time effects on BTK signaling, and washout recovery dynamics. Unlike covalent irreversible inhibitors (ibrutinib, acalabrutinib, zanubrutinib), civorebrutinib allows experimental dissociation of covalent bond formation from permanent target inactivation. This enables studies examining the functional consequences of reversible versus irreversible covalent BTK blockade [1].

Kinase Selectivity Profiling Studies Requiring Minimal Off-Target Confounding

For experiments where off-target kinase inhibition must be minimized to isolate BTK-dependent effects, civorebrutinib offers a cleaner selectivity profile compared to ibrutinib. In kinase panel screening, civorebrutinib showed no inhibition of LCK, SRC, LYN, ITK, TEC, EGFR, and JAK3—all targets inhibited by ibrutinib with equipotent activity [1]. This selectivity profile reduces experimental noise from off-target kinase modulation, making civorebrutinib the appropriate choice for B-cell receptor signaling studies requiring high target specificity [2].

Autoimmune Renal Disease Models and Non-Oncology BTK Inhibition Research

Civorebrutinib (as EVER001) is one of the few BTK inhibitors with active clinical development in autoimmune renal indications rather than B-cell malignancies, with Phase 1b/2a data demonstrating up to 93% anti-PLA2R autoantibody reduction and 78% proteinuria reduction in primary membranous nephropathy [1]. This makes civorebrutinib particularly relevant for preclinical research programs investigating BTK inhibition in autoimmune glomerular diseases, IgA nephropathy, membranous nephropathy, and other proteinuric conditions where B-cell and autoantibody-driven pathology is implicated.

Pharmacodynamic Studies Requiring Sustained 24-Hour Target Engagement with QD Dosing

Civorebrutinib maintains >83% BTK receptor occupancy over 24 hours following single oral administration and >80% occupancy through 10 days of continuous QD dosing in healthy subjects [1]. This sustained target engagement profile supports once-daily dosing regimens in preclinical in vivo studies, simplifying experimental protocols compared to BID-dosed BTK inhibitors. The combination of durable target engagement with reversible covalent binding provides a distinct PK/PD profile for studies correlating receptor occupancy duration with downstream functional outcomes [1].

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